5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is an organic compound that features a unique combination of a butylcyclohexyl group and a fluorophenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane typically involves the reaction of 4-butylcyclohexanol with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the intermediate 4-butylcyclohexyl-4-fluorobenzyl alcohol. This intermediate is then cyclized using a suitable dehydrating agent to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Butylcyclohexyl)-2-(4-chlorophenyl)-1,3-dioxane
- 5-(4-Butylcyclohexyl)-2-(4-bromophenyl)-1,3-dioxane
- 5-(4-Butylcyclohexyl)-2-(4-methylphenyl)-1,3-dioxane
Uniqueness
5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAPURFBIUSEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.